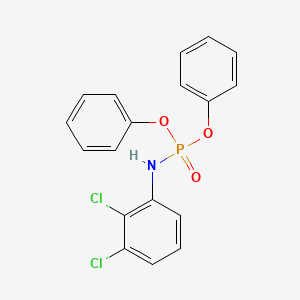

![molecular formula C16H13N3O4 B5061616 4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5061616.png)

4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrimidoisoquinoline derivatives involves palladium-catalyzed stereoselective processes and photochemical synthesis. For instance, the synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones through tandem Heck-Suzuki coupling showcases the advanced synthetic techniques employed in the creation of such complex molecules (Mondal et al., 2018). Additionally, photochemical synthesis methods have been employed to create substituted isoquinoline-1,3,4(2H)-triones, demonstrating the versatility of synthetic approaches in constructing these compounds (Reddy et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray diffraction, revealing the detailed geometric and conformational characteristics of these molecules. The study of the crystal and molecular structures of dihydroisoquinoline derivatives provides insight into their three-dimensional arrangement and the impact on their chemical behavior (Lyakhov et al., 2000).

Chemical Reactions and Properties

Isoquinoline derivatives participate in various chemical reactions, including radical cyclization cascades, which are crucial for constructing complex heterocyclic systems. For example, photoinduced tandem reactions have been utilized to build novel aza-polycycles, demonstrating the chemical reactivity and versatility of isoquinoline-1,3,4-triones (Yu et al., 2010).

Physical Properties Analysis

The physical properties of such compounds are closely linked to their molecular structure, including their crystal packing and conformational dynamics. These properties are essential for understanding the compound's behavior in different environments and potential applications in material science.

Chemical Properties Analysis

The chemical properties of "4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione" and related molecules can be inferred from their reactivity patterns, such as the ability to undergo cyclocondensation reactions and interact with maleic anhydride. Such reactions highlight the compound's reactive sites and potential for further functionalization (Mikhailovskii et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of this compound is Tyrosyl-DNA phosphodiesterase 2 (TDP2) . TDP2 is a crucial enzyme that repairs DNA damages, including double-strand breaks (DSBs), mediated by topoisomerase II (Top2) .

Mode of Action

The compound interacts with TDP2 and inhibits its function . This inhibition could sensitize cancer cells toward Top2 poisons by increasing the Top2 cleavage complex . The interaction between the compound and TDP2 leads to an increase in DNA damages, particularly DSBs, which underpin the anticancer mechanism of clinical Top2 poisons .

Biochemical Pathways

The compound affects the DNA repair pathway mediated by TDP2 . When TDP2 is inhibited, the repair of Top2-mediated DNA damages is compromised . This leads to an accumulation of DSBs, which can cause cell death, particularly in cancer cells that are sensitive to Top2 poisons .

Result of Action

The inhibition of TDP2 by the compound leads to an increase in DNA damages, particularly DSBs . This can lead to cell death, particularly in cancer cells that are sensitive to Top2 poisons . Therefore, the compound could potentially be used as an anticancer agent, particularly in combination with Top2 poisons .

Propiedades

IUPAC Name |

4-(furan-2-ylmethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c20-12-5-1-4-10-11(12)7-17-14-13(10)15(21)18-16(22)19(14)8-9-3-2-6-23-9/h2-3,6-7H,1,4-5,8H2,(H,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTHPUUOORIMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(furan-2-ylmethyl)-1-hydroxy-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5061534.png)

![4-(2,5-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5061567.png)

![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5061583.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061590.png)

![1-ethyl-4-[(4-isopropylphenoxy)acetyl]piperazine](/img/structure/B5061598.png)

![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061607.png)

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5061609.png)

![1-methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5061633.png)

![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)